(1H-Indol-3-yl)boronic acid
Overview
Description
“(1H-Indol-3-yl)boronic acid” is a type of boronic acid that contains an indole ring . It is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Synthesis Analysis
The primary method for the synthesis of boronic acids, including “this compound”, is through the electrophilic trapping of an organometallic reagent with a boric ester . A general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione has been performed .Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using molecular dynamics at semiempirical level, complemented with functional density calculations .Chemical Reactions Analysis
“this compound” can participate in Suzuki–Miyaura (SM) coupling reactions . The side reactions that boronic acids are most susceptible to in SM couplings are protodeboronation, oxidation, and palladium catalyzed homocoupling .Physical and Chemical Properties Analysis
“this compound” has a density of 1.3±0.1 g/cm3, a boiling point of 433.2±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C .Scientific Research Applications
Acceleration of Chemical Reactions
Boronic acid is used to accelerate certain chemical reactions. For instance, it has been utilized to catalyze a three-component reaction involving indoles, thiols, and glyoxylic acids, leading to the synthesis of α-sulfanyl-substituted indole-3-acetic acids (Das, Watanabe, Morimoto, & Ohshima, 2017).
Synthesis of Sugar-Boronic Esters
5-Indolylboronic acid forms boronic esters with reducing sugars in water. These boronates exhibit stronger Lewis acid properties than the starting boronic acid and show notable selectivity for oligosaccharides, leading to applications in sensing and binding mechanisms (Nagai, Kobayashi, Toi, & Aoyama, 1993).
Development of Pharmaceuticals
Boronic acid compounds, including indolylboronic acids, have been investigated for their potential in pharmaceutical applications. Their unique structural features make them suitable for developing enzyme inhibitors and as agents in cancer therapy (Yang, Gao, & Wang, 2003).
Catalysis in Organic Chemistry
Boronic acids are versatile in organic chemistry for catalyzing reactions, such as the aza-Michael addition of hydroxamic acid to quinone imine ketals. This catalysis can be highly enantioselective, paving the way for the synthesis of complex organic compounds (Hashimoto, Gálvez, & Maruoka, 2015).
Sensing Applications
Indolylboronic acids are used in sensing applications due to their ability to interact with various molecules. This has implications in detecting carbohydrates, bioactive substances, and in the development of fluorescent sensors (Huang et al., 2012).
Polymer Chemistry
Boronic acids, including indolylboronic acids, have been incorporated into polymers, proving valuable in biomedical applications like HIV, obesity, diabetes, and cancer treatment. Their reactivity and solubility make them suitable for responsive materials in drug delivery systems (Cambre & Sumerlin, 2011).
Mechanism of Action
Target of Action
Indole-3-boronic acid primarily interacts with specific cellular targets. One of its key targets is the aryl hydrocarbon receptor (AhR) . AhR is a transcription factor that plays a crucial role in regulating gene expression in response to environmental cues, such as xenobiotics and endogenous ligands. Upon binding to Indole-3-boronic acid, AhR translocates to the nucleus and modulates the expression of genes involved in detoxification, immune response, and cell proliferation .
Mode of Action
The interaction between Indole-3-boronic acid and AhR leads to downstream effects. Activation of AhR by the compound triggers the expression of cytochrome P450 enzymes (CYP1A1 and CYP1B1). These enzymes metabolize various xenobiotics, including polycyclic aromatic hydrocarbons (PAHs), into less toxic forms. Additionally, AhR activation influences immune responses and cellular differentiation .
Biochemical Pathways
Indole-3-boronic acid affects several biochemical pathways:
- The compound induces detoxification enzymes (such as CYP1A1) that enhance the breakdown of harmful substances. AhR activation modulates immune cell function and cytokine production. AhR-mediated gene expression impacts cell growth and differentiation .
Pharmacokinetics
The pharmacokinetic properties of Indole-3-boronic acid include:
- The compound is absorbed through the gastrointestinal tract. It distributes to various tissues, including the liver and kidneys. Indole-3-boronic acid undergoes hepatic metabolism, primarily via CYP enzymes. The compound is excreted mainly in urine. Its bioavailability depends on factors like solubility and stability .
Result of Action
The molecular and cellular effects of Indole-3-boronic acid include:
- The compound exhibits antioxidant properties, protecting cells from oxidative stress. AhR activation suppresses proinflammatory cytokines and chemokines . By influencing detoxification pathways and immune responses, Indole-3-boronic acid may play a role in cancer prevention or treatment.
Action Environment
Environmental factors impact the compound’s efficacy and stability:
- The stability of Indole-3-boronic acid varies with pH levels. Heat can degrade the compound. Choice of solvent affects its solubility and reactivity.
Future Directions
The Suzuki–Miyaura (SM) coupling reaction, which “(1H-Indol-3-yl)boronic acid” can participate in, is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . This suggests potential future directions in the development of new drugs and other applications.
Properties
IUPAC Name |
1H-indol-3-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2/c11-9(12)7-5-10-8-4-2-1-3-6(7)8/h1-5,10-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTHBZMGHRDZCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CNC2=CC=CC=C12)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625167 | |
Record name | 1H-Indol-3-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
741253-05-4 | |
Record name | 1H-Indol-3-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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